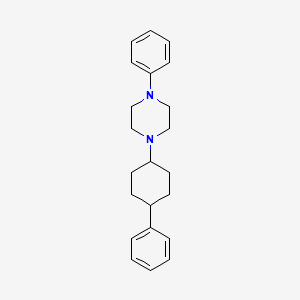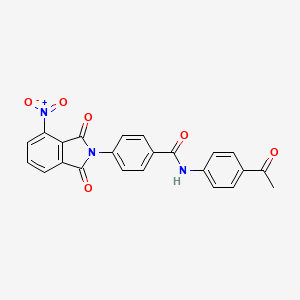
N-(2-cyano-4,5-dimethoxyphenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyano-4,5-dimethoxyphenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide, also known as CDMQA, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a derivative of 2-(3,4-dihydroquinolin-1(2H)-yl)acetamide and has a cyano and dimethoxyphenyl group attached to it. CDMQA has been found to have a wide range of biochemical and physiological effects, making it a promising compound for further study.
作用機序
The mechanism of action of N-(2-cyano-4,5-dimethoxyphenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes and proteins involved in cancer cell growth and proliferation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes and proteins involved in cancer cell growth and proliferation. This compound has also been found to induce apoptosis in cancer cells. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One advantage of using N-(2-cyano-4,5-dimethoxyphenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide in lab experiments is its potent anti-cancer properties. This compound has been found to inhibit the growth of various cancer cell lines, making it a promising compound for further study. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(2-cyano-4,5-dimethoxyphenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide. One area of research is the development of more potent and selective derivatives of this compound that can target specific cancer cell types. Another area of research is the investigation of the mechanism of action of this compound and its potential interactions with other compounds. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo and its potential as a therapeutic agent for cancer treatment.
合成法
N-(2-cyano-4,5-dimethoxyphenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-(3,4-dihydroquinolin-1(2H)-yl)acetamide with various reagents. One such method involves the reaction of 2-(3,4-dihydroquinolin-1(2H)-yl)acetamide with 4,5-dimethoxy-2-nitrobenzaldehyde followed by reduction with sodium dithionite and reaction with cyanogen bromide.
科学的研究の応用
N-(2-cyano-4,5-dimethoxyphenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide has been studied extensively for its potential applications in scientific research. One area of research where this compound has shown promise is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of various cancer cell lines.
特性
IUPAC Name |
N-(2-cyano-4,5-dimethoxyphenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-25-18-10-15(12-21)16(11-19(18)26-2)22-20(24)13-23-9-5-7-14-6-3-4-8-17(14)23/h3-4,6,8,10-11H,5,7,9,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBMBOAFKKTZLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)NC(=O)CN2CCCC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6022740.png)
![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-ethyl-2-methyl-2-propen-1-amine](/img/structure/B6022742.png)
![1-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B6022746.png)
![N-(2-ethylphenyl)-2-[2-(2-hydroxy-5-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B6022748.png)
![ethyl (4-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-morpholinyl)acetate](/img/structure/B6022760.png)

![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea](/img/structure/B6022774.png)
![{1-[(4-chloro-2-methylphenoxy)acetyl]-3-piperidinyl}(3,4-dimethoxyphenyl)methanone](/img/structure/B6022780.png)
![4-oxo-4-[(3,4,5-trimethoxyphenyl)amino]butanoic acid](/img/structure/B6022782.png)

![2-[4-(4-allyl-2-methoxyphenoxy)butoxy]-1,3-dichlorobenzene](/img/structure/B6022800.png)
![5-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B6022802.png)

![1-(3-{3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}-3-oxopropyl)-1H-benzimidazole](/img/structure/B6022808.png)